molecular formula C18H22N2O4 B2496912 Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate CAS No. 2361596-06-5

Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate

Cat. No. B2496912
CAS RN: 2361596-06-5
M. Wt: 330.384
InChI Key: DJBMNMHGYKWAAA-OAHLLOKOSA-N
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Description

This compound is a derivative of pyrrolidine, which is a cyclic amine. The ethyl carboxylate group suggests it’s an ester, and the benzoyl group indicates a connection to a benzene ring .


Synthesis Analysis

Esters can be synthesized through a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . In this case, the alcohol would be ethyl alcohol, and the carboxylic acid would be a derivative of pyrrolidine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzoyl group and the pyrrolidine ring. The ethyl group would likely be attached to the carboxylate group, forming an ester .


Chemical Reactions Analysis

As an ester, this compound would likely undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain cyclic amines and esters are used for their pharmacological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, esters can be irritants and may be harmful if ingested or inhaled .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. If it has pharmacological effects, it could be studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential use in chemical synthesis .

properties

IUPAC Name

ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-16(21)19-12-13-7-9-14(10-8-13)17(22)20-11-5-6-15(20)18(23)24-4-2/h3,7-10,15H,1,4-6,11-12H2,2H3,(H,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBMNMHGYKWAAA-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate

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